![molecular formula C16H11NO3 B1296611 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 69422-82-8](/img/structure/B1296611.png)
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione, also known as 4-phenoxy-pyrrole-2,5-dione (4-PPD), is an organic compound belonging to the pyrrole family. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 160°C. 4-PPD has a wide range of applications in both scientific research and industrial processes. In particular, it has been extensively studied as a potential drug candidate for treating various diseases, such as cancer, diabetes, and neurological disorders.
Scientific Research Applications
Corrosion Inhibition
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds showed good inhibition performance, which increased with concentration. Their adsorption on the steel surface follows the Langmuir adsorption isotherm, indicating a chemisorption process. Quantum chemical calculations have further elucidated the relationship between the molecular structures of these derivatives and their inhibition efficiencies (Zarrouk et al., 2015).
Luminescent Polymers
Polymers incorporating the 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione unit exhibit strong fluorescence and quantum yield, making them suitable for applications requiring luminescent materials. The synthesis of such polymers through the Suzuki coupling method has led to materials that are soluble in common organic solvents and possess significant photoluminescent properties. These polymers' molecular weights and solubility in various solvents indicate their potential for use in electronic applications due to their good processability into thin films (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
Conjugated polymers and copolymers containing the 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione unit have been synthesized, showing promising photoluminescent properties with applications in organic electronics. These materials, developed through palladium-catalyzed aryl-aryl coupling reactions, display strong photoluminescence and high photochemical stability. Their solubility and processability make them ideal candidates for electronic applications, showcasing the versatility of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives in the development of new photoluminescent materials (Beyerlein & Tieke, 2000).
Electron Transport Layer in Solar Cells
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been used to synthesize alcohol-soluble n-type conjugated polyelectrolytes, serving as effective electron transport layers (ETL) in inverted polymer solar cells. These derivatives enhance the conductivity and electron mobility of the solar cells, contributing to improved power conversion efficiency. The presence of the diketopyrrolopyrrole (DPP) backbone and its planar structure play a crucial role in the materials' high conductivity and electron mobility, highlighting the potential of these derivatives in solar energy applications (Hu et al., 2015).
Mechanism of Action
Target of Action
The compound “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is structurally similar to the insecticide Diafenthiuron . Diafenthiuron is known to target the mitochondrial ATPase and porin in phytophagous mites . By binding to these targets, it inhibits ATP production, which is essential for the energy metabolism of the pests .
Mode of Action
The compound acts as a synthetic pesticide that impairs mitochondrial function in target pests . It is a broad-spectrum insecticide with both systemic and contact as well as stomach activity . The compound’s mode of action involves the inhibition of ATP production, which is crucial for the energy metabolism of the pests .
Biochemical Pathways
The compound affects the energy metabolism pathway in pests by inhibiting ATP production . ATP, or adenosine triphosphate, is the primary energy currency of living organisms. By inhibiting ATP production, the compound disrupts the normal functioning of the pests, leading to their death .
Pharmacokinetics
Its lack of water solubility and strong sorption capacity means it has the ability to accumulate persistently in aquatic and soil systems .
Result of Action
The primary result of the compound’s action is the death of the target pests. By inhibiting ATP production, the compound disrupts the energy metabolism of the pests, leading to their death . This makes the compound an effective pesticide for controlling various pests.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution in the environment . Furthermore, its persistence in aquatic and soil systems can influence its long-term effects on the environment . It’s also worth noting that the compound’s action can be influenced by the presence of organic matter .
properties
IUPAC Name |
1-(4-phenoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJAEOCYWSGBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339390 |
Source
|
Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
69422-82-8 |
Source
|
Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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